Cas no 74738-24-2 (Urea,N-(2,6-dimethylphenyl)-N'-[3-[(1-methylethyl)amino]propyl]-)

Urea,N-(2,6-dimethylphenyl)-N'-[3-[(1-methylethyl)amino]propyl]- structure
74738-24-2 structure
Product Name:Urea,N-(2,6-dimethylphenyl)-N'-[3-[(1-methylethyl)amino]propyl]-
CAS-nummer:74738-24-2
MF:C15H25N3O
MW:263.37850356102
CID:569636
PubChem ID:53084
Update Time:2025-05-30

Urea,N-(2,6-dimethylphenyl)-N'-[3-[(1-methylethyl)amino]propyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • Urea,N-(2,6-dimethylphenyl)-N'-[3-[(1-methylethyl)amino]propyl]-
    • 1-(2,6-dimethylphenyl)-3-[3-(propan-2-ylamino)propyl]urea
    • 1-(2,6-Dimethylphenyl)-3-[3-(isopropylamino)propyl]urea
    • Vanorm
    • RECAINAM [INN]
    • CHEMBL551786
    • 1-(3-(ISOPROPYLAMINO)PROPYL)-3-(2,6-XYLYL)UREA
    • 1-(2,6-dimethylphenyl)-3-{3-[(propan-2-yl)amino]propyl}urea
    • Recainam
    • Wy-42362
    • Wy-42,362
    • Q27263709
    • Wy 42362
    • TS-09620
    • DTXSID50868319
    • Recainam [INN:BAN]
    • 74738-24-2
    • Recainamum
    • 646KRE84ZG
    • N-(2,6-Dimethylphenyl)-N'-(3-((1-methylethyl)amino)propyl)urea
    • RECAINAM [MART.]
    • N-(2,6-dimethylphenyl)-N'-(3-(1-methylethylamino)propyl)urea
    • Recainamum [Latin]
    • UNII-646KRE84ZG
    • Urea, N-(2,6-dimethylphenyl)-N'-(3-((1-methylethyl)amino)propyl)-
    • SCHEMBL636093
    • Inchi: 1S/C15H25N3O/c1-11(2)16-9-6-10-17-15(19)18-14-12(3)7-5-8-13(14)4/h5,7-8,11,16H,6,9-10H2,1-4H3,(H2,17,18,19)
    • InChI-sleutel: WHJSFPCTWYLZRC-UHFFFAOYSA-N
    • LACHT: O=C(NC1C(C)=CC=CC=1C)NCCCNC(C)C

Berekende eigenschappen

  • Exacte massa: 263.199762429g/mol
  • Monoisotopische massa: 263.199762429g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 6
  • Complexiteit: 258
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.4
  • Topologisch pooloppervlak: 53.2Ų

Urea,N-(2,6-dimethylphenyl)-N'-[3-[(1-methylethyl)amino]propyl]- Prijsmeer >>

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